4-aminopyridine-3-sulfonic Acid

描述

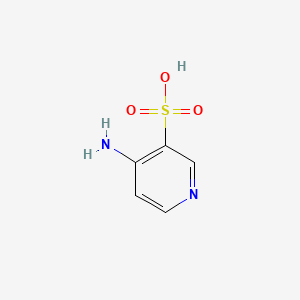

4-Aminopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring.

作用机制

Target of Action

The primary target of 4-aminopyridine-3-sulfonic acid is the potassium channel in axon terminals . This compound potentiates the release of acetylcholine (ACh) , a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

This compound works by blocking the potassium channels in axon terminals . This blockage results in the prolongation of action potentials and leads to an increased release of neurotransmitters . The heightened release of neurotransmitters like acetylcholine facilitates enhanced neuronal signaling .

Biochemical Pathways

The compound’s action on potassium channels affects the neural transmission pathway . By prolonging action potentials, it enhances the release of neurotransmitters, thereby augmenting synaptic transmission . This can have a significant impact on cognitive functions, particularly those related to memory and learning .

Pharmacokinetics

These formulations, utilizing nanotechnology, exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of neural transmission . By blocking potassium channels and potentiating the release of acetylcholine, it can improve cognitive functions and potentially mitigate neurological disorders .

生化分析

Biochemical Properties

4-Aminopyridine-3-sulfonic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated potassium channels. By blocking these channels, it prolongs action potentials and increases neurotransmitter release at synapses . This interaction is crucial in understanding the compound’s effects on neural transmission and its potential therapeutic applications in neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neurons, it enhances synaptic transmission by blocking potassium channels, which leads to increased neurotransmitter release . This action can improve neural conduction in demyelinated axons, making it beneficial in conditions like multiple sclerosis . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in cellular biochemistry .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . This inhibition prolongs the duration of action potentials, leading to increased neurotransmitter release. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in neural tissues . Additionally, this compound has been shown to interact with other ion channels and receptors, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that while initial effects on neural conduction and synaptic transmission are pronounced, these effects may wane over time, necessitating adjustments in experimental protocols . Additionally, the compound’s stability and degradation products can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances neural conduction and synaptic transmission without significant adverse effects . At higher doses, it can induce toxic effects, including seizures and convulsions, due to excessive inhibition of potassium channels . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized in the liver, where it undergoes various biochemical transformations . These metabolic processes can influence the compound’s bioavailability and effectiveness, as well as its potential side effects . Understanding these pathways is crucial for optimizing its use in research and therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to neural tissues, where it exerts its primary effects . The compound’s ability to cross the blood-brain barrier is particularly important for its effectiveness in treating neurological conditions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized to the axon terminals, where it blocks potassium channels and enhances neurotransmitter release . This localization is critical for its role in modulating synaptic transmission and neural conduction .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine-3-sulfonic acid typically involves multi-step processes starting from pyridine derivatives. One common method includes the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The sulfonation of 3-aminopyridine then yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as diazotization, sulfonation, and reduction under controlled conditions to achieve the desired product .

化学反应分析

Types of Reactions

4-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as nitric acid for nitration.

Reducing agents: Such as iron and acetic acid for reduction.

Sulfonating agents: Such as sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, such as 3-nitropyridine and 4-aminopyridine derivatives .

科学研究应用

Chemical Properties and Mechanism of Action

4-Aminopyridine-3-sulfonic acid (CHNOS) is characterized by an amino group at the 4-position and a sulfonic acid group at the 3-position on the pyridine ring. Its primary mechanism of action involves blocking voltage-gated potassium channels, which leads to prolonged action potentials and increased neurotransmitter release at synapses. This mechanism is particularly beneficial in enhancing neural transmission, making it a candidate for therapeutic applications in neurological disorders.

Scientific Research Applications

-

Neuropharmacology

- Enhancement of Neurotransmission : The compound has been shown to improve synaptic transmission by inhibiting potassium channels, which is crucial for conditions such as multiple sclerosis and spinal cord injuries. Its ability to enhance nerve conduction makes it a potential therapeutic agent for various neurological disorders .

- Case Study : A recent study demonstrated that 4-aminopyridine improved gait performance in patients with spinocerebellar ataxia type 27B (SCA27B), highlighting its efficacy in real-life conditions .

-

Biochemistry

- Biochemical Reactions : The compound plays a significant role in biochemical pathways due to its ability to interact with enzymes and proteins. It is utilized in various biochemical assays to study enzyme kinetics and protein interactions.

- Cellular Effects : In laboratory settings, this compound has been observed to affect cellular processes by enhancing neurotransmitter release and modulating neuronal excitability.

-

Materials Science

- Catalyst Development : The compound is explored for its potential use as a catalyst in organic synthesis, contributing to the development of advanced materials. Its unique chemical structure allows it to facilitate various chemical reactions effectively.

-

Pharmaceutical Development

- Therapeutic Applications : Beyond neurological disorders, there is ongoing research into the use of this compound for treating other conditions such as myasthenia gravis and spinal cord injuries. Its pharmacokinetic properties suggest it may be beneficial in enhancing drug stability and bioavailability when formulated appropriately .

Case Studies

The following table summarizes notable case studies involving this compound:

| Study | Patient Profile | Symptoms | Management |

|---|---|---|---|

| Stork & Hoffman (1994) | 28-year-old woman with MS | Seizures | Treated with diazepam, lorazepam |

| Burton et al. (2008) | Four patients post-overdose | Status epilepticus | Intubation and benzodiazepines |

| De Cauwer et al. (2009) | 45-year-old woman | Choreoathetoid movements | Supportive care, intubation |

| Schwam (2011) | 42-year-old man with SCI | Abdominal pain, seizures | Aggressive supportive care |

These case studies illustrate both the therapeutic potential and the risks associated with the compound when mismanaged.

相似化合物的比较

Similar Compounds

4-Aminopyridine: Similar in structure but lacks the sulfonic acid group.

3-Aminopyridine: Similar but with the amino group at the 3-position.

2,4-Diaminopyridine: Contains two amino groups at the 2- and 4-positions.

Uniqueness

4-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring.

生物活性

4-Aminopyridine-3-sulfonic acid (4-APSA) is a compound of significant interest in the field of neuropharmacology due to its unique biological activity, particularly as a potassium channel blocker. This article provides an in-depth analysis of its biological properties, mechanisms of action, relevant case studies, and research findings.

This compound has the molecular formula CHNOS and a molar mass of approximately 192.20 g/mol. It typically exists as a monohydrate, indicating the presence of one molecule of water associated with each molecule of the compound. The melting point is around 320°C, and it exhibits notable solubility in water, which enhances its applicability in various biochemical contexts .

The primary mechanism through which 4-APSA exerts its biological effects is by blocking voltage-gated potassium channels. This blockade results in increased neuronal excitability and enhanced neurotransmission. Such properties are particularly relevant in conditions like multiple sclerosis (MS), where nerve conduction is impaired. By inhibiting potassium channels, 4-APSA can improve synaptic transmission and potentially ameliorate symptoms associated with demyelinating diseases .

Biological Activities

Neuropharmacological Effects:

- Enhancement of Neurotransmission: 4-APSA has been shown to enhance synaptic transmission by inhibiting potassium channels, which is crucial for conditions such as MS and spinal cord injuries.

- Potential Therapeutic Applications: Its ability to improve nerve conduction makes it a candidate for therapeutic use in various neurological disorders including myasthenia gravis and spinal cord injuries .

Toxicological Considerations:

Despite its therapeutic potential, 4-APSA can exhibit toxicity, particularly in cases of overdose. A review of case studies highlights instances where patients experienced severe neurological symptoms following excessive intake. Symptoms included seizures, delirium, and extrapyramidal effects, necessitating aggressive management strategies such as benzodiazepine administration and intubation .

Case Studies

A review of literature reveals several case studies that illustrate the effects and management of toxicity associated with 4-APSA:

| Study | Patient Profile | Symptoms | Management |

|---|---|---|---|

| Stork & Hoffman (1994) | 28-year-old woman with MS | Seizures | Treated with diazepam, lorazepam |

| Burton et al. (2008) | Four patients post-overdose | Status epilepticus | Intubation and benzodiazepines |

| De Cauwer et al. (2009) | 45-year-old woman | Choreoathetoid movements | Supportive care, intubation |

| Schwam (2011) | 42-year-old man with SCI | Abdominal pain, seizures | Aggressive supportive care |

These cases underscore the dual nature of 4-APSA as both a therapeutic agent and a potential source of toxicity when mismanaged.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-APSA, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminopyridine | Amino group on pyridine | Enhances neurotransmission |

| 3-Aminopyridine | Amino group at position 3 | Less effective in potassium channel blockade |

| 4-Sulfamoylphenylalanine | Sulfonamide structure | Primarily used as an antibiotic |

| 2-Aminobenzenesulfonic acid | Similar sulfonic acid functionality | Different biological activity |

The distinct combination of functional groups in 4-APSA allows it to effectively block potassium channels, setting it apart from other aminopyridines and sulfonamides .

属性

IUPAC Name |

4-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMYEVOVADPHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376576 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29452-57-1 | |

| Record name | 4-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。